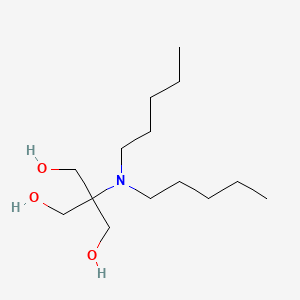
2,6-Dimethyltetradec-6-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyltetradec-6-enenitrile is an organic compound characterized by a nitrile group attached to a tetradecene chain with two methyl groups at the 2nd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradec-6-enenitrile typically involves the alkylation of a suitable nitrile precursor with a 2,6-dimethylalkene. One common method is the reaction of 2,6-dimethylhex-1-ene with a nitrile compound under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2,6-Dimethyltetradec-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines or aldehydes, depending on the reducing agent used.
Substitution: The double bond in the tetradecene chain can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Halogenated alkanes or alkenes.
科学的研究の応用
2,6-Dimethyltetradec-6-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethyltetradec-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,6-Dimethyltetradec-6-enamide: Similar structure but with an amide group instead of a nitrile.
2,6-Dimethyltetradec-6-enoic acid: Contains a carboxylic acid group instead of a nitrile.
2,6-Dimethyltetradec-6-enol: Features a hydroxyl group in place of the nitrile.
特性
CAS番号 |
61259-62-9 |
|---|---|
分子式 |
C16H29N |
分子量 |
235.41 g/mol |
IUPAC名 |
2,6-dimethyltetradec-6-enenitrile |
InChI |
InChI=1S/C16H29N/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,16H,4-10,12-13H2,1-3H3 |
InChIキー |
LLPAEWFELCKNOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=C(C)CCCC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


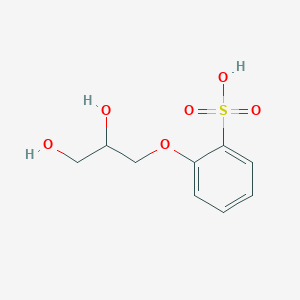

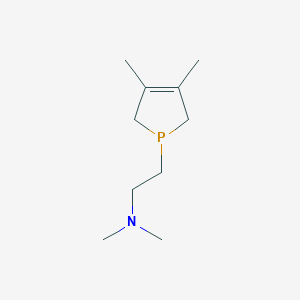
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
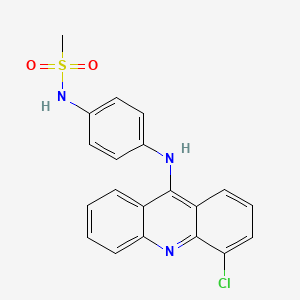
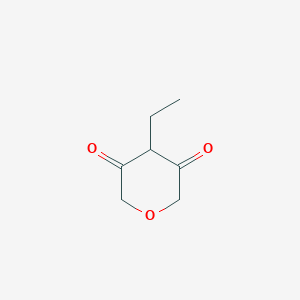
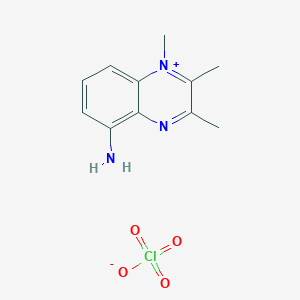
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
